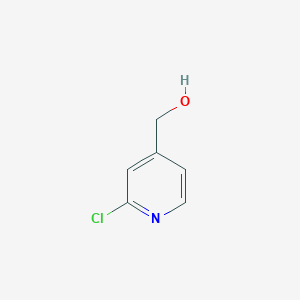

(2-Chloropyridin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDVPFLXGOBESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427672 | |

| Record name | (2-chloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100704-10-7 | |

| Record name | (2-chloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-pyridinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Chloropyridin-4-yl)methanol: A Comprehensive Technical Guide for Researchers

CAS Number: 100704-10-7

This technical guide provides an in-depth overview of (2-Chloropyridin-4-yl)methanol, a key building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

(2-Chloropyridin-4-yl)methanol is a solid at room temperature, appearing as an off-white to pale yellow substance.[1] Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 100704-10-7 | [1][2] |

| Molecular Formula | C₆H₆ClNO | [1][2] |

| Molecular Weight | 143.57 g/mol | [2] |

| Melting Point | 59-64 °C | [2] |

| Appearance | Off-white to pale yellow solid | [1] |

| IUPAC Name | (2-chloropyridin-4-yl)methanol | [1] |

| Synonyms | 2-Chloro-4-(hydroxymethyl)pyridine | [2] |

Synthesis of (2-Chloropyridin-4-yl)methanol

A common and effective method for the synthesis of (2-Chloropyridin-4-yl)methanol involves the reduction of a 2-chloropyridine-4-carboxylate ester. A detailed experimental protocol for this transformation is provided below.

Experimental Protocol: Reduction of Methyl 2-chloropyridine-4-carboxylate

This procedure outlines the synthesis of (2-Chloropyridin-4-yl)methanol via the reduction of methyl 2-chloropyridine-4-carboxylate.

Materials:

-

Methyl 2-chloropyridine-4-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Diisobutylaluminium hydride (DIBAL-H) solution (0.95 M in hexane)

-

1N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas

-

Ice bath

Procedure:

-

Under a nitrogen atmosphere, dissolve methyl 2-chloropyridine-4-carboxylate (11 g, 62 mmol) in anhydrous tetrahydrofuran (300 mL) in a suitable reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add a 0.95 M hexane solution of diisobutylaluminium hydride (200 mL, 190 mmol) dropwise to the cooled solution, ensuring the temperature is maintained.

-

Stir the reaction mixture for 2 hours in the ice bath.

-

After 2 hours, quench the reaction by the slow addition of 1N hydrochloric acid (200 mL).

-

Continue stirring the mixture for 1 hour at room temperature.

-

Neutralize the reaction mixture by adding a saturated aqueous sodium bicarbonate solution (400 mL).

-

Extract the aqueous layer three times with ethyl acetate (100 mL each).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Concentrate the organic solution under reduced pressure to yield the product as a white solid.

This procedure typically results in a high yield of (2-Chloropyridin-4-yl)methanol.

Caption: Synthesis of (2-Chloropyridin-4-yl)methanol.

Applications in Organic Synthesis

(2-Chloropyridin-4-yl)methanol is a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The chloro- and hydroxyl- functionalities provide reactive handles for a variety of chemical transformations.

One of the key applications is its use as a precursor for the synthesis of 2-aminopyridine-4-methanol, a compound with potential applications in medicinal chemistry. This is typically achieved through an amination reaction where the chloro group is displaced by an amino group.

Furthermore, the chloropyridine moiety makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups at the 2-position of the pyridine ring, enabling the synthesis of a diverse range of substituted pyridine derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General)

The following is a general protocol for the Suzuki-Miyaura cross-coupling of a 2-chloropyridine derivative, which can be adapted for (2-Chloropyridin-4-yl)methanol.

Materials:

-

(2-Chloropyridin-4-yl)methanol

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask

Procedure:

-

To an oven-dried Schlenk flask, add (2-Chloropyridin-4-yl)methanol (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Caption: Suzuki-Miyaura Coupling Workflow.

Biological Activity

Currently, there is limited publicly available information on the specific biological activity of (2-Chloropyridin-4-yl)methanol itself. However, the chloropyridine scaffold is a common feature in many biologically active compounds. Derivatives of chloropyridines have been investigated for a range of therapeutic applications, including as potential anticancer agents. The primary utility of (2-Chloropyridin-4-yl)methanol in a drug development context is as a versatile intermediate for the synthesis of more complex molecules with potential pharmacological activity. Further research and screening are required to elucidate any intrinsic biological effects of this compound.

Conclusion

(2-Chloropyridin-4-yl)methanol is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined properties and accessible synthetic routes make it an attractive starting material for the creation of diverse molecular architectures. The ability to undergo various transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient construction of novel compounds for evaluation in drug discovery programs. While direct biological data on the compound is scarce, its role as a key building block for pharmacologically relevant molecules is firmly established. This guide provides a solid foundation for researchers looking to utilize (2-Chloropyridin-4-yl)methanol in their synthetic endeavors.

References

(2-Chloropyridin-4-yl)methanol molecular weight and formula

This guide provides the chemical formula and molecular weight for (2-Chloropyridin-4-yl)methanol, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.

Chemical Properties

The fundamental chemical identifiers for (2-Chloropyridin-4-yl)methanol have been compiled and are presented in the table below. This information is critical for accurate experimental design and chemical analysis.

| Identifier | Value |

| Chemical Formula | C6H6ClNO[1][2] |

| Molecular Weight | 143.57 g/mol [1][2] |

| CAS Number | 100704-10-7[1][2][3] |

Note: While the isomeric compound, (4-Chloropyridin-2-yl)methanol, shares the same molecular formula and weight, it is a structurally distinct molecule with a different CAS number (63071-10-3)[4][5][6].

Experimental Protocols and Signaling Pathways

Due to the nature of the requested information, which is focused on the intrinsic molecular properties of (2-Chloropyridin-4-yl)methanol, experimental protocols and signaling pathway diagrams are not applicable. The data presented is based on established chemical information.

References

- 1. 100704-10-7|(2-Chloropyridin-4-yl)methanol|BLD Pharm [bldpharm.com]

- 2. capotchem.com [capotchem.com]

- 3. (2-CHLORO-PYRIDIN-4-YL)-METHANOL | 100704-10-7 [chemicalbook.com]

- 4. (4-Chloropyridine-2-yl)methanol | CymitQuimica [cymitquimica.com]

- 5. (4-クロロ-ピリジン-2-イル)-メタノール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. (4-Chloropyridin-2-yl)methanol | C6H6ClNO | CID 2763167 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (2-Chloropyridin-4-yl)methanol from 2-Chloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-chloropyridin-4-yl)methanol, a valuable building block in pharmaceutical and agrochemical research, starting from 2-chloroisonicotinic acid. This document details the synthetic strategy, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Strategy

The transformation of 2-chloroisonicotinic acid to (2-chloropyridin-4-yl)methanol is a two-step process. The initial step involves the esterification of the carboxylic acid functional group of 2-chloroisonicotinic acid. This is a necessary activation step as the direct reduction of a carboxylic acid with milder reducing agents can be challenging. The resulting ester is then reduced to the corresponding primary alcohol, (2-chloropyridin-4-yl)methanol.

This synthetic approach is advantageous due to the ready availability of the starting material and the generally high yields achievable in both steps. The choice of ester and reducing agent can be adapted based on laboratory resources and desired reaction conditions.

Caption: Overall synthetic pathway from 2-chloroisonicotinic acid.

Experimental Protocols

Step 1: Esterification of 2-Chloroisonicotinic Acid

The esterification of 2-chloroisonicotinic acid can be achieved using various standard methods. A common and effective method involves the use of thionyl chloride in the presence of an alcohol (e.g., methanol, ethanol, or isopropanol).

Detailed Protocol (Example with Isopropanol):

-

To a stirred solution of 2-chloroisonicotinic acid (1 equivalent) in isopropanol (5-10 volumes), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained for 4-6 hours.

-

The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the excess isopropanol and thionyl chloride are removed under reduced pressure.

-

The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude isopropyl 2-chloroisonicotinate.

Step 2: Reduction of 2-Chloroisonicotinate Ester to (2-Chloropyridin-4-yl)methanol

The reduction of the ester to the primary alcohol is a critical step. While sodium borohydride is a mild reducing agent and generally does not reduce esters under standard conditions, its reactivity can be enhanced by the addition of a Lewis acid, such as aluminum chloride.[1][2]

Detailed Protocol (Reduction of Isopropyl 2-chloroisonicotinate):

-

In a four-necked flask, a solution of isopropyl 2-chloroisonicotinate (1 equivalent) in methanol (3.5 volumes) is prepared.

-

Aluminum chloride (1.7 equivalents) is added to the solution, and the mixture is cooled to 8 °C.

-

Sodium borohydride (1.7 equivalents) is added portion-wise, ensuring the temperature is maintained at 8 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 30 minutes.

-

The mixture is then heated to reflux for 4 hours. The reaction progress should be monitored by TLC.

-

Upon completion, the reaction is quenched by the dropwise addition of hydrochloric acid to adjust the pH to 4-5.

-

The solvent is evaporated under reduced pressure.

-

The residue is dissolved in water (5 volumes) and extracted with ethyl acetate (3 x 5 volumes).

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield (2-chloropyridin-4-yl)methanol as a colorless liquid.

Caption: Detailed experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the quantitative data for a representative synthesis of (2-chloropyridin-4-yl)methanol.

| Parameter | Value | Reference |

| Starting Material | Isopropyl 2-chloroisonicotinate | |

| Reducing Agent | Sodium Borohydride (NaBH₄) | |

| Catalyst | Aluminum Chloride (AlCl₃) | |

| Solvent | Methanol | |

| Molar Ratio (Ester:NaBH₄:AlCl₃) | 1 : 1.7 : 1.7 | |

| Reaction Temperature | 8 °C (addition), Reflux (reaction) | |

| Reaction Time | 4 hours (reflux) | |

| Yield | 94.1% | |

| Product Appearance | Colorless liquid |

Purification and Characterization

Purification

The crude (2-chloropyridin-4-yl)methanol can be purified by several methods, with the choice depending on the scale of the reaction and the desired purity.

-

Column Chromatography: For small-scale preparations and high purity requirements, silica gel column chromatography is effective. A typical eluent system would be a gradient of ethyl acetate in hexanes.

-

Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for purification. A suitable solvent system would be one in which the compound is soluble at high temperatures and sparingly soluble at low temperatures, such as a mixture of ethyl acetate and hexanes.

Characterization

The structure and purity of the synthesized (2-chloropyridin-4-yl)methanol should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons (CH₂OH) and the aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the hydroxymethyl carbon and the carbons of the pyridine ring.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹.

Safety Considerations

-

Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood.

-

Sodium borohydride is a flammable solid and can react violently with water to produce hydrogen gas. It should be handled in a dry environment.

-

Aluminum chloride is a hygroscopic and corrosive solid that reacts exothermically with water.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

This guide provides a solid foundation for the synthesis of (2-chloropyridin-4-yl)methanol. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and requirements.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Chloropyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloropyridin-4-yl)methanol is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive chloropyridine ring and a primary alcohol, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Chloropyridin-4-yl)methanol, including its synthesis, reactivity, and safety considerations. The information presented herein is intended to support researchers in the effective utilization of this compound in their scientific endeavors.

Physicochemical Properties

The physical and chemical properties of (2-Chloropyridin-4-yl)methanol are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClNO | [1][2] |

| Molecular Weight | 143.57 g/mol | [1][3] |

| Appearance | Off-white to pale yellow solid/powder | [1][2] |

| Melting Point | 59-66 °C | [1][3] |

| Boiling Point | 238.6 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.324 g/cm³ (Predicted) | [4] |

| CAS Number | 100704-10-7 | [1][2] |

Spectroscopic Properties

| Property | Data | Source(s) |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 4.56 (d, J = 5.8 Hz, 2H), 5.54 (t, J = 5.8 Hz, 1H), 7.34 (d, J = 4.9 Hz, 1H), 7.41 (s, 1H), 8.34 (d, J = 4.9 Hz, 1H) | [5] |

| UV λmax | 262 nm (in MeOH) | [5] |

Synthesis and Purification

(2-Chloropyridin-4-yl)methanol is most commonly synthesized via the reduction of a 2-chloropyridine-4-carboxylic acid derivative.

Synthetic Workflow

Experimental Protocol: Synthesis via Reduction

The following protocol is a representative method for the synthesis of (2-Chloropyridin-4-yl)methanol from methyl 2-chloropyridine-4-carboxylate.

Materials:

-

Methyl 2-chloropyridine-4-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 0.95 M in hexanes)

-

1N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under a nitrogen atmosphere, dissolve methyl 2-chloropyridine-4-carboxylate in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of diisobutylaluminum hydride dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 2 hours under the ice bath cooling.

-

Quench the reaction by slowly adding 1N HCl and continue stirring for 1 hour at room temperature.

-

Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure (2-Chloropyridin-4-yl)methanol as a white solid.

Reactivity and Chemical Behavior

The chemical reactivity of (2-Chloropyridin-4-yl)methanol is dictated by its two primary functional groups: the chloropyridine ring and the hydroxymethyl group.

-

Chloropyridine Ring: The chlorine atom at the 2-position can be displaced by various nucleophiles, particularly in the presence of a catalyst. This allows for the introduction of a wide range of substituents at this position. The pyridine nitrogen can also act as a base or a ligand in metal-catalyzed reactions.

-

Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution.

Reactivity Workflow

Analytical Characterization

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To confirm the structure and assess the purity of (2-Chloropyridin-4-yl)methanol.

Materials and Equipment:

-

(2-Chloropyridin-4-yl)methanol sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the (2-Chloropyridin-4-yl)methanol sample in about 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

-

Set the spectral width to an appropriate range (e.g., 0-10 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference (DMSO-d₆ at ~2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

Safety and Handling

(2-Chloropyridin-4-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[6]

Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.

Applications in Drug Discovery and Development

While specific signaling pathways involving (2-Chloropyridin-4-yl)methanol are not extensively documented in the public domain, its structural motifs are present in various biologically active molecules. Its utility lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, the chloropyridine moiety is a common feature in molecules targeting various enzymes and receptors. The hydroxymethyl group provides a convenient handle for further molecular elaboration and diversification, which is a critical aspect of lead optimization in drug discovery. The metabolic stability of related tertiary alcohols suggests that derivatives of (2-Chloropyridin-4-yl)methanol could be designed to have favorable pharmacokinetic properties.[7]

Conclusion

(2-Chloropyridin-4-yl)methanol is a versatile and valuable reagent for chemical synthesis. This guide has provided a detailed overview of its physical and chemical properties, synthesis, reactivity, and handling. The structured data and experimental protocols are intended to facilitate its effective use in research and development, particularly in the pursuit of novel therapeutic agents. Further investigation into its biological activities and potential applications is warranted.

References

- 1. (2-クロロ-4-ピリジニル)メタノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Chloropyridine-4-methanol, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 3. 2-Chloropyridine-4-methanol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. (4-Chloropyridin-2-yl)methanol, CAS No. 63071-10-3 - iChemical [ichemical.com]

- 5. rsc.org [rsc.org]

- 6. 100704-10-7|(2-Chloropyridin-4-yl)methanol|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Preparation of (2-chloropyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-chloropyridin-4-yl)methanol is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structural features, a chlorinated pyridine ring and a primary alcohol, allow for diverse chemical modifications, making it a valuable intermediate in the development of new chemical entities. This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of (2-chloropyridin-4-yl)methanol, detailing the starting materials, experimental protocols, and reaction conditions. The information is intended to assist researchers and professionals in the selection and implementation of the most suitable synthetic strategy for their specific needs.

Synthetic Pathways Overview

There are several established synthetic routes to (2-chloropyridin-4-yl)methanol, each originating from a different commercially available starting material. The choice of a particular pathway often depends on factors such as the availability and cost of the starting material, the desired scale of the reaction, and the required purity of the final product. The most common starting materials include:

-

2-chloroisonicotinic acid: This route involves a two-step process of esterification followed by the reduction of the resulting ester.

-

2-chloro-4-picoline: This pathway proceeds through the radical chlorination of the methyl group, followed by hydrolysis of the resulting chloromethyl intermediate.

-

2-chloro-4-pyridinecarboxaldehyde: This method involves the direct reduction of the aldehyde functionality to the corresponding primary alcohol.

-

2-chloro-4-bromopyridine: This approach utilizes a Grignard reaction to form a carbon-carbon bond and introduce the hydroxymethyl group.

The following sections provide a detailed analysis of each of these synthetic strategies, including experimental procedures and quantitative data.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to (2-chloropyridin-4-yl)methanol, allowing for a direct comparison of their efficiencies and conditions.

| Starting Material | Key Transformation(s) | Reagents | Solvent(s) | Reaction Time | Temperature (°C) | Yield (%) |

| 2-chloroisonicotinic acid | 1. Esterification 2. Reduction | 1. SOCl₂, Methanol 2. NaBH₄, LiCl | 1. Methanol 2. THF/Methanol | 1. Not specified 2. Not specified | 1. Reflux 2. Not specified | High (not specified) |

| 2-chloro-4-picoline | 1. Chlorination 2. Hydrolysis | 1. SO₂Cl₂, AIBN 2. H₂O | 1. CCl₄ 2. Not specified | 1. 3 hours 2. Not specified | 1. 80 2. Not specified | ~77% (for chlorination) |

| 2-chloro-4-pyridinecarboxaldehyde | Reduction | NaBH₄ | Methanol | 1 hour | Room Temp. | High (not specified) |

| 2-chloro-4-bromopyridine | Grignard Reaction | Mg, THF, Paraformaldehyde | THF | 1-2 hours | 0 to Room Temp. | Moderate (not specified) |

Experimental Protocols

This section provides detailed experimental methodologies for the key transformations in the synthesis of (2-chloropyridin-4-yl)methanol.

Route 1: From 2-chloroisonicotinic acid

This two-step synthesis involves the initial conversion of the carboxylic acid to its methyl ester, followed by reduction to the primary alcohol.

Step 1: Esterification of 2-chloroisonicotinic acid

A solution of 2-chloroisonicotinic acid in methanol is treated with thionyl chloride and heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude methyl 2-chloroisonicotinate is carried forward to the next step without further purification.

Step 2: Reduction of methyl 2-chloroisonicotinate

To a solution of methyl 2-chloroisonicotinate in a mixture of tetrahydrofuran (THF) and methanol, sodium borohydride and lithium chloride are added. The reaction is stirred at room temperature until the starting material is consumed, as indicated by TLC. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (2-chloropyridin-4-yl)methanol.

Route 2: From 2-chloro-4-picoline

This pathway involves the radical chlorination of the methyl group, followed by hydrolysis.

Step 1: Synthesis of 2-chloro-4-(chloromethyl)pyridine

To a solution of 2-chloro-4-picoline in carbon tetrachloride, sulfuryl chloride and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is heated to 80°C for 3 hours. After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated to give 2-chloro-4-(chloromethyl)pyridine, which can be purified by distillation under reduced pressure.[1]

Step 2: Hydrolysis of 2-chloro-4-(chloromethyl)pyridine

The hydrolysis of 2-chloro-4-(chloromethyl)pyridine to (2-chloropyridin-4-yl)methanol can be achieved by heating with water or an aqueous base. The reaction progress is monitored by TLC. Upon completion, the product is extracted with a suitable organic solvent, and the combined organic extracts are dried and concentrated to afford the desired alcohol.

Route 3: From 2-chloro-4-pyridinecarboxaldehyde

This is a direct, one-step synthesis involving the reduction of the aldehyde.

Reduction of 2-chloro-4-pyridinecarboxaldehyde

To a solution of 2-chloro-4-pyridinecarboxaldehyde in methanol at 0°C, sodium borohydride is added portion-wise. The reaction mixture is stirred at room temperature for 1 hour.[2] The reaction is then quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with an organic solvent, and the combined organic layers are dried and concentrated to give (2-chloropyridin-4-yl)methanol.[2][3][4]

Route 4: From 2-chloro-4-bromopyridine

This method utilizes a Grignard reaction to form the hydroxymethyl group.

Grignard reaction of 2-chloro-4-bromopyridine

In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed. A solution of 2-chloro-4-bromopyridine in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent.[5] Once the Grignard reagent is formed, the reaction mixture is cooled to 0°C, and paraformaldehyde is added in portions. The reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield (2-chloropyridin-4-yl)methanol.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the preparation of (2-chloropyridin-4-yl)methanol.

Caption: Synthetic routes to (2-chloropyridin-4-yl)methanol.

Caption: General experimental workflow for synthesis.

References

Spectroscopic and Mass Spectrometric Analysis of (2-chloropyridin-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and mass spectrometric data for the compound (2-chloropyridin-4-yl)methanol. The information compiled within this document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of chemical synthesis, analysis, and drug development.

Spectroscopic Data

The structural confirmation and purity of (2-chloropyridin-4-yl)methanol can be ascertained through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR):

The ¹H NMR spectrum of (2-chloropyridin-4-yl)methanol provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The structure of the product has been confirmed by ¹H-NMR analysis.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 8.34 | d | 4.9 | 1H | H-6 (Pyridine) |

| 2 | 7.41 | s | - | 1H | H-3 (Pyridine) |

| 3 | 7.34 | d | 4.9 | 1H | H-5 (Pyridine) |

| 4 | 5.54 | t | 5.8 | 1H | -OH |

| 5 | 4.56 | d | 5.8 | 2H | -CH₂- |

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

¹³C NMR (Carbon-13 NMR):

As of the latest data available, specific experimental ¹³C NMR data for (2-chloropyridin-4-yl)methanol is not publicly documented. However, based on the known chemical shifts of similar pyridine derivatives, theoretical predictions can be made. Researchers are advised to acquire experimental ¹³C NMR data for definitive structural confirmation.

Mass Spectrometry (MS) Data

Experimental Protocols

The following sections outline the general experimental procedures for obtaining the spectroscopic data presented in this guide.

Synthesis of (2-chloropyridin-4-yl)methanol

A common synthetic route to (2-chloropyridin-4-yl)methanol involves the reduction of a suitable precursor, such as methyl 2-chloropyridine-4-carboxylate.

Procedure:

-

Under a nitrogen atmosphere, a solution of methyl 2-chloropyridine-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled in an ice bath.

-

A solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H) in hexanes (typically 3 equivalents), is added dropwise to the stirred solution.

-

The reaction mixture is stirred for a specified period (e.g., 2 hours) while maintaining the cool temperature.

-

The reaction is quenched by the slow addition of 1N hydrochloric acid and stirred at room temperature for approximately 1 hour.

-

The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted multiple times with an organic solvent, such as ethyl acetate.

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by techniques such as column chromatography or recrystallization to afford pure (2-chloropyridin-4-yl)methanol as a white solid.

NMR Spectroscopy

Sample Preparation:

Approximately 5-10 mg of the purified (2-chloropyridin-4-yl)methanol is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition:

¹H NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

Mass Spectrometry

Sample Preparation:

A dilute solution of (2-chloropyridin-4-yl)methanol is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Data Acquisition:

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight). The specific conditions (ionization energy, source temperature, etc.) should be optimized for the instrument being used.

Visualizations

The following diagrams illustrate the structure of the molecule and a typical experimental workflow for its characterization.

Caption: Molecular Structure of (2-chloropyridin-4-yl)methanol.

Solubility and stability of (2-chloropyridin-4-yl)methanol

An In-depth Technical Guide on the Solubility and Stability of (2-chloropyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-chloropyridin-4-yl)methanol is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility and stability is crucial for its effective use in research and development, particularly in areas such as reaction optimization, formulation development, and regulatory compliance. This technical guide provides a comprehensive overview of the available information on the physicochemical properties, solubility, and stability of (2-chloropyridin-4-yl)methanol. Due to the limited availability of specific quantitative data in the public domain, this guide also presents detailed experimental protocols for determining these key parameters, based on established scientific principles and regulatory guidelines.

Physicochemical Properties of (2-chloropyridin-4-yl)methanol

A summary of the known physicochemical properties of (2-chloropyridin-4-yl)methanol is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of (2-chloropyridin-4-yl)methanol

| Property | Value | Reference(s) |

| IUPAC Name | (2-chloropyridin-4-yl)methanol | [1][2] |

| Synonyms | 2-Chloro-4-(hydroxymethyl)pyridine | [3] |

| CAS Number | 100704-10-7 | [1][2][3] |

| Molecular Formula | C₆H₆ClNO | [1][2][3] |

| Molecular Weight | 143.57 g/mol | [1][2][3] |

| Appearance | Off-white to pale yellow solid | [1] |

| Melting Point | 59-64 °C | [3] |

| Purity | ≥97% | [3] |

| SMILES String | OCc1ccnc(Cl)c1 | [3] |

| InChI Key | UDDVPFLXGOBESH-UHFFFAOYSA-N | [1][3] |

Solubility Profile

To obtain quantitative solubility data, standardized experimental procedures are necessary. The following section outlines a detailed protocol for the determination of the solubility of (2-chloropyridin-4-yl)methanol.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a compound is the isothermal shake-flask method, followed by a suitable analytical technique for quantification, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Objective: To determine the equilibrium solubility of (2-chloropyridin-4-yl)methanol in various solvents at a controlled temperature.

Materials:

-

(2-chloropyridin-4-yl)methanol

-

Selected solvents (e.g., Water, 0.9% Saline, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

HPLC system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (2-chloropyridin-4-yl)methanol to a known volume of the selected solvent in a sealed vial. The excess solid should be visible to ensure that saturation is reached.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of (2-chloropyridin-4-yl)methanol of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

-

Caption: A flowchart illustrating the key steps in the experimental determination of the solubility of (2-chloropyridin-4-yl)methanol.

Stability Profile

The stability of (2-chloropyridin-4-yl)methanol is a critical parameter that influences its storage, handling, and use in various applications. Stability studies are essential to identify potential degradation products and establish appropriate storage conditions. While specific stability data for this compound is scarce, its potential degradation pathways can be inferred from the known chemistry of related chloropyridine compounds.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing to elucidate the degradation pathways and to develop stability-indicating analytical methods.[4] The typical stress conditions include hydrolysis, oxidation, heat, and light.[5]

3.1.1. Hydrolytic Stability

The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic substitution, particularly hydrolysis, which can be catalyzed by acid or base.[6][7] The hydrolysis of the chloro group would lead to the formation of 2-hydroxy-4-(hydroxymethyl)pyridine. The rate of hydrolysis is expected to be dependent on pH and temperature.[6]

3.1.2. Oxidative Stability

The pyridine ring is generally resistant to oxidation. However, the hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. Strong oxidizing agents could potentially lead to the formation of 2-chloro-4-formylpyridine and subsequently 2-chloro-4-carboxypyridine.

3.1.3. Thermal Stability

The pyridine ring itself is thermally stable.[8][9] However, the C-Cl bond and the C-O bond of the hydroxymethyl group are potential sites for thermal decomposition at elevated temperatures. Decomposition may involve dehalogenation or reactions of the hydroxymethyl group.

3.1.4. Photostability

Substituted pyridines can be susceptible to photodegradation.[10] Irradiation with UV light could potentially lead to the cleavage of the C-Cl bond, forming a pyridinyl radical, which could then undergo further reactions. Another possibility is the photo-oxidation of the hydroxymethyl group.

Experimental Protocol for Forced Degradation Studies

The following protocol outlines a general procedure for conducting forced degradation studies on (2-chloropyridin-4-yl)methanol.

Objective: To investigate the degradation of (2-chloropyridin-4-yl)methanol under various stress conditions and to identify the major degradation products.

Materials:

-

(2-chloropyridin-4-yl)methanol

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Water bath or oven for thermal stress

-

Photostability chamber with controlled light and UV exposure

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for analysis and identification of degradation products.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of (2-chloropyridin-4-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of acidic solution (e.g., 0.1 M HCl).

-

Keep the solution at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period.

-

Withdraw samples at various time points, neutralize with a suitable base, and dilute for analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of basic solution (e.g., 0.1 M NaOH).

-

Follow the same procedure as for acid hydrolysis, neutralizing with a suitable acid before analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3%).

-

Keep the solution at room temperature for a defined period.

-

Withdraw samples at various time points and dilute for analysis.

-

-

Thermal Degradation:

-

Expose a solid sample of (2-chloropyridin-4-yl)methanol to dry heat in an oven at a specific temperature (e.g., 80 °C) for a defined period.

-

Also, expose a solution of the compound to the same thermal stress.

-

At the end of the exposure period, dissolve the solid sample or dilute the solution for analysis.

-

-

Photodegradation:

-

Expose a solid sample and a solution of (2-chloropyridin-4-yl)methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

-

-

Analysis:

-

Analyze all stressed samples and a control (unstressed) sample using a stability-indicating HPLC method.

-

The HPLC method should be capable of separating the parent compound from all degradation products.

-

Use a PDA detector to check for peak purity and a mass spectrometer to identify the mass of the degradation products to aid in structure elucidation.

-

Caption: A schematic representation of the workflow for conducting forced degradation studies on (2-chloropyridin-4-yl)methanol.

Potential Degradation Pathway

Based on the known reactivity of similar compounds, a potential degradation pathway for (2-chloropyridin-4-yl)methanol under hydrolytic conditions is proposed in the following diagram. The primary degradation product is likely to be 2-hydroxy-4-(hydroxymethyl)pyridine.

Caption: A proposed hydrolytic degradation pathway for (2-chloropyridin-4-yl)methanol.

Conclusion

This technical guide has summarized the available physicochemical information for (2-chloropyridin-4-yl)methanol and has provided detailed experimental protocols for the determination of its solubility and stability. While specific quantitative data is lacking in the public domain, the provided methodologies and theoretical considerations offer a robust framework for researchers, scientists, and drug development professionals to generate the necessary data for their specific applications. The successful application of these protocols will enable a better understanding of the compound's behavior, facilitating its use in synthesis, formulation, and other research and development activities.

References

- 1. 2-Chloropyridine-4-methanol, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 2. 2-Chloropyridine-4-methanol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. (2-Chloro-4-pyridinyl)methanol 97 100704-10-7 [sigmaaldrich.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsdr.org [ijsdr.org]

- 6. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Hazards and Safety of (2-chloropyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for (2-chloropyridin-4-yl)methanol (CAS No. 100704-10-7), a chemical intermediate used in laboratory and research settings. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from its Safety Data Sheet (SDS) and data from structurally related compounds to provide a thorough overview of potential hazards and safety protocols.

Chemical Identification

| Identifier | Value |

| Chemical Name | (2-chloropyridin-4-yl)methanol |

| CAS Number | 100704-10-7 |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| Structure | (A structural image would be placed here in a full whitepaper) |

Hazard Identification and Classification

The primary known hazard associated with (2-chloropyridin-4-yl)methanol is acute inhalation toxicity.[1] While specific quantitative data for this compound is not available, GHS classifications for the isomeric compound (4-chloropyridin-2-yl)methanol suggest a broader range of potential hazards. Researchers should handle this compound with the assumption that it may possess similar hazardous properties.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled | Warning |

Source: Thermo Fisher Scientific SDS.[1]

Table 2: Potential Hazards Based on Isomer (4-chloropyridin-2-yl)methanol

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled | Danger |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |

Source: Aggregated GHS information from PubChem for CAS 63071-10-3.[2]

Personal Protective Equipment (PPE) and Handling

Strict adherence to safety protocols is essential when working with (2-chloropyridin-4-yl)methanol.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | Prevents eye contact which may cause serious irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. | Avoids skin contact, which may be toxic or cause irritation. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | Protects against inhalation of harmful dusts or mists.[1] |

Handling Procedures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Avoid contact with skin and eyes.[1]

-

Ensure adequate ventilation and use in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep container tightly closed when not in use.

First-Aid Measures

In case of exposure, immediate action is critical.

Table 4: First-Aid Procedures

| Exposure Route | First-Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][3] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3] |

Accidental Release and Disposal

Accidental Release: In the event of a spill, ensure adequate ventilation and wear appropriate PPE. Evacuate personnel from the area. For a solid spill, sweep up and place in a suitable container for disposal, avoiding dust generation. For a solution, absorb with an inert material and dispose of in a sealed container.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of (2-Chloropyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is of paramount importance in the pharmaceutical industry for constructing biaryl and hetero-biaryl scaffolds, which are common motifs in drug candidates.[3][4]

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of (2-Chloropyridin-4-yl)methanol with various arylboronic acids. The resulting 2-aryl-4-(hydroxymethyl)pyridine structures are valuable intermediates in medicinal chemistry. While 2-chloropyridines are often more economical than their bromo- or iodo- counterparts, they are also less reactive.[3][5] Therefore, successful coupling requires careful optimization of the catalyst system, base, and reaction conditions to achieve high yields.[3] Recent advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have enabled the efficient coupling of these challenging substrates.[5]

General Reaction Scheme:

Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-Chloropyridin-4-yl)methanol with a generic Arylboronic Acid.

Key Methodological Considerations

Successfully coupling a less reactive electrophile like (2-Chloropyridin-4-yl)methanol requires careful selection of reaction parameters.

-

Catalyst and Ligand Selection: The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step.[5] Highly active catalyst systems are necessary to overcome this energy barrier.

-

Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[3][6]

-

Ligands: Bulky, electron-rich phosphine ligands are crucial. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can stabilize the palladium catalyst, promote the difficult oxidative addition, and prevent catalyst deactivation by the pyridine nitrogen.[5]

-

-

Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5]

-

Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[5]

-

Strong Bases: For challenging couplings with chloropyridines, a strong base like K₃PO₄ or cesium carbonate (Cs₂CO₃) is often required for optimal results.[5][7]

-

-

Solvent System: The choice of solvent affects the solubility of reagents and the stability of the catalytic species.

-

Typical Solvents: Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or dimethylformamide (DMF) are common.[3][7]

-

Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is frequently used, as water can aid in dissolving the inorganic base and facilitate the reaction.[7]

-

-

Reaction Temperature: Higher temperatures are often needed to promote the oxidative addition of the C-Cl bond.[5] Typical temperature ranges are 80-120 °C for conventional heating[3] and 120-150 °C for microwave-assisted reactions.[3] However, excessively high temperatures can lead to side reactions and catalyst degradation.[5]

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and scales. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and protodeboronation of the boronic acid.[5][7]

Protocol 1: Conventional Heating Procedure

This protocol describes a standard Suzuki-Miyaura coupling reaction using conventional heating.

Materials:

-

(2-Chloropyridin-4-yl)methanol (1.0 mmol, 1.0 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf) or Pd(OAc)₂) (1-5 mol%)[3]

-

Ligand (if required, e.g., SPhos) (2-10 mol%)[3]

-

Base (e.g., K₃PO₄ or K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)[3][5]

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)[7]

-

Schlenk tube or round-bottom flask with condenser

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add (2-Chloropyridin-4-yl)methanol, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.[3]

-

Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]

-

Add the anhydrous, degassed solvent via syringe.[3]

-

Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.[7]

-

Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[7]

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-(hydroxymethyl)pyridine.[7]

Protocol 2: Microwave-Assisted Procedure

Microwave irradiation can significantly reduce reaction times.

Materials:

-

(2-Chloropyridin-4-yl)methanol (0.5 mmol, 1.0 equiv)

-

Arylboronic acid (0.6-0.75 mmol, 1.2-1.5 equiv)[3]

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)[3]

-

Base (e.g., K₂CO₃) (1.0-1.5 mmol, 2.0-3.0 equiv)[3]

-

Solvent (e.g., DMF or Dioxane/H₂O)[3]

-

Microwave vial with a stir bar

Procedure:

-

In a microwave vial, combine (2-Chloropyridin-4-yl)methanol, the arylboronic acid, palladium catalyst, and base.[3]

-

Add the solvent and seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for 10-30 minutes.[3]

-

After irradiation, allow the vial to cool to room temperature.

-

Perform the work-up and purification as described in the conventional heating protocol (steps 7-9).

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions reported for the Suzuki-Miyaura coupling of various chloropyridine derivatives. These should serve as a starting point for optimization with (2-Chloropyridin-4-yl)methanol.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | >95 |

| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | >90 |

| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 16 | ~85 |

| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DMF | 120 | 8 | ~80 |

| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3.0) | Dioxane/H₂O | 100 | 24 | 89[8][9] |

*Note: Yields are representative examples from literature for structurally similar 2-chloropyridines and will vary depending on the specific substrates and precise conditions used. Optimization is recommended.

Visualizations and Workflows

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

General Experimental Workflow

This diagram outlines the typical laboratory procedure from setup to final product.

Caption: A typical workflow for Suzuki-Miyaura coupling experiments.

Troubleshooting Decision Tree

This flowchart provides a logical guide for addressing common issues encountered during the reaction.

Caption: A decision tree for troubleshooting common reaction problems.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Buchwald-Hartwig Amination of (2-Chloropyridin-4-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This method is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines. The amination of heteroaryl halides, such as chloropyridines, is of great interest due to the prevalence of the aminopyridine scaffold in numerous biologically active compounds.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of (2-Chloropyridin-4-yl)methanol. The substrate features a 2-chloropyridine core, which is known to be less reactive than its bromide or iodide analogs, presenting a specific challenge for this transformation.[3] The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step, necessitating carefully optimized reaction conditions.[3] The presence of the hydroxymethyl group at the 4-position may also influence the reaction, although it is generally well-tolerated in such couplings.

Key Considerations for the Reaction

Successful Buchwald-Hartwig amination of (2-Chloropyridin-4-yl)methanol requires careful selection of the catalyst system, base, and solvent.

-

Catalyst System: A robust palladium catalyst system is crucial for the amination of less reactive aryl chlorides.[3] This typically consists of a palladium precursor and a sterically hindered, electron-rich phosphine ligand.

-

Palladium Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) often provide more consistent results by ensuring efficient generation of the active Pd(0) species.[3]

-

Ligand: Bulky biarylphosphine ligands are essential for activating the C-Cl bond.[3] Ligands such as Xantphos, RuPhos, BrettPhos, and DavePhos have proven effective for challenging substrates.[3][4] The choice of ligand can significantly impact reaction efficiency and should be screened for optimal performance.

-

-

Base Selection: A strong, non-nucleophilic base is generally required.

-

Sodium tert-butoxide (NaOtBu) is the most commonly used and highly effective base for these reactions.[3]

-

For base-sensitive substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may necessitate a more active catalyst system and higher reaction temperatures.[3]

-

-

Solvent: Anhydrous, degassed aprotic solvents are standard for this reaction to prevent catalyst deactivation.

-

Commonly used solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF).[3]

-

-

Reaction Conditions:

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of (2-Chloropyridin-4-yl)methanol with a generic amine. Yields are representative and will vary based on the specific amine and precise conditions used.

| Parameter | Condition | Notes |

| Substrate | (2-Chloropyridin-4-yl)methanol | 1.0 equiv |

| Amine | Primary or Secondary Amine | 1.2–1.5 equiv |

| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | 1–5 mol% |

| Ligand | Xantphos, RuPhos, or BrettPhos | 1.2–6 mol% |

| Base | NaOtBu or Cs₂CO₃ | 1.4–2.0 equiv |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed |

| Temperature | 80–120 °C | |

| Reaction Time | 12–24 hours | Monitored by TLC or LC-MS |

| Atmosphere | Argon or Nitrogen | |

| Representative Yield | 60–95% | Highly dependent on the coupling partners and specific conditions. |

Experimental Workflow

The following diagram illustrates the general workflow for setting up the Buchwald-Hartwig amination reaction.

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of (2-Chloropyridin-4-yl)methanol with a representative amine.

Materials:

-

(2-Chloropyridin-4-yl)methanol (1.0 equiv)

-

Amine (e.g., aniline, morpholine, or a primary alkylamine) (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

-

Xantphos (0.04 equiv, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk tube, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.5 equiv) under an inert atmosphere (e.g., in a glovebox).

-

Add (2-Chloropyridin-4-yl)methanol (1.0 equiv) and the amine (1.2 equiv) to the Schlenk tube.

-

Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

-

Add anhydrous, degassed toluene via syringe.

-

-

Reaction:

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by carefully adding water.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (2-aminopyridin-4-yl)methanol derivative.

-

Catalytic Cycle

The following diagram outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting

-

Low or No Conversion: This is a common issue with chloropyridines.[3]

-

Solution: Increase catalyst loading (up to 5 mol%), switch to a more active ligand (e.g., a second-generation biarylphosphine ligand), or use a pre-catalyst.[3] Ensure the reaction temperature is sufficiently high (100-120 °C) and that the reaction is performed under strictly anhydrous and anaerobic conditions.[3]

-

-

Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom is a known side reaction.

-

Solution: This can be minimized by using a slight excess of the amine (1.2-1.5 equivalents) and ensuring all reagents and solvents are rigorously dry.[3]

-

-

Poor Regioselectivity (for di- or poly-halogenated pyridines):

Conclusion

The Buchwald-Hartwig amination of (2-Chloropyridin-4-yl)methanol is a feasible yet challenging transformation that requires careful optimization of reaction parameters. The use of modern, bulky phosphine ligands in conjunction with a strong base and anhydrous conditions is paramount for achieving high yields. The protocols and notes provided herein serve as a comprehensive guide for researchers to successfully implement this valuable synthetic methodology.

References

Application Notes and Protocols: The Utility of (2-Chloropyridin-4-yl)methanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloropyridin-4-yl)methanol is a versatile bifunctional building block in medicinal chemistry. Its structure, featuring a reactive chlorosubstituted pyridine ring and a primary alcohol, allows for sequential or orthogonal functionalization, making it a valuable starting material for the synthesis of diverse compound libraries. The 2-chloro substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of aryl, heteroaryl, and amino moieties. The hydroxymethyl group provides a handle for etherification, esterification, oxidation to the corresponding aldehyde or carboxylic acid, or conversion to an amine, further expanding the accessible chemical space. This combination of reactive sites makes (2-Chloropyridin-4-yl)methanol a key intermediate in the development of novel therapeutic agents across various disease areas.

Application in the Synthesis of Factor XIa Inhibitors

A notable application of (2-Chloropyridin-4-yl)methanol is in the synthesis of potent and selective inhibitors of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of blood coagulation. FXIa inhibitors are of significant interest for the development of novel anticoagulants with a potentially lower bleeding risk compared to currently available therapies.

In this context, (2-Chloropyridin-4-yl)methanol serves as a crucial precursor for the preparation of substituted oxopyridine derivatives. The synthesis involves the etherification of the hydroxymethyl group with a substituted phenol, followed by a Suzuki-Miyaura coupling at the 2-position of the pyridine ring to introduce further diversity.

Quantitative Data: In Vitro Activity of FXIa Inhibitors

The following table summarizes the in vitro potency of exemplary compounds synthesized using (2-Chloropyridin-4-yl)methanol as a key intermediate.

| Compound ID | R Group | FXIa IC50 (nM) |

| 1 | Phenyl | 15 |

| 2 | 4-Fluorophenyl | 8 |

| 3 | 3-Chlorophenyl | 22 |

| 4 | 2-Methoxyphenyl | 45 |

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-(phenoxymethyl)pyridine

This protocol describes the etherification of (2-Chloropyridin-4-yl)methanol with a substituted phenol.

Materials:

-

(2-Chloropyridin-4-yl)methanol

-

Substituted phenol (e.g., 4-fluorophenol)

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a solution of (2-Chloropyridin-4-yl)methanol (1.0 eq.) and the substituted phenol (1.1 eq.) in anhydrous THF under an argon atmosphere, add triphenylphosphine (1.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-